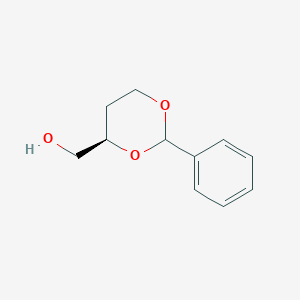
Lcariin
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Icariin can be synthesized through a series of chemical reactions starting from commercially available phloroglucinol. The synthesis involves a modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement . This method allows for the efficient production of icariin and its analogues for biological and pharmacological investigations.
Industrial Production Methods
Industrial production of icariin often involves the bioconversion of Epimedium Folium flavonoids using fungal α-L-rhamnosidase. This enzyme hydrolyzes the terminal rhamnose of epimedin C to produce icariin with a high molar conversion rate . This biotransformation process is efficient and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Icariin undergoes various chemical reactions, including:
Hydrolysis: Icariin can be hydrolyzed by α-L-rhamnosidases and β-glucosidases to produce icaritin.
Reduction: Icariin can reduce inflammation by suppressing the expression of TNFα, COX2, iNOS, and MPO activity.
Common Reagents and Conditions
Hydrolysis: α-L-rhamnosidases and β-glucosidases are commonly used for the hydrolysis of icariin.
Oxidation and Reduction: Various signaling pathways, including PI3K/Akt and NF-κB, are involved in the oxidative and reductive reactions of icariin.
Major Products
Icaritin: Produced through the hydrolysis of icariin.
Anti-inflammatory and anti-oxidative compounds: Formed through the activation of specific signaling pathways.
科学的研究の応用
Icariin has a broad range of applications in scientific research, including:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactions.
Biology: Investigated for its effects on cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, osteoporosis, neurodegenerative disorders, and cancer
Industry: Utilized in the production of health supplements and pharmaceuticals.
作用機序
Icariin exerts its effects through multiple molecular targets and pathways, including:
PI3K/Akt Pathway: Activates this pathway to promote cell survival and growth.
NF-κB Pathway: Inhibits this pathway to reduce inflammation.
Nrf-2 Pathway: Activates this pathway to enhance anti-oxidative responses.
Sphingolipid Signaling Pathway: Regulates this pathway for potential therapeutic effects in Alzheimer’s disease.
類似化合物との比較
Similar Compounds
Icaritin: An aglycone of icariin with higher bioactivity in certain applications.
Baohuoside I: Another flavonoid glycoside from Epimedium with similar pharmacological properties.
Ginsenoside Rb1: A natural compound with osteogenic effects similar to icariin.
Uniqueness
Icariin is unique due to its broad range of pharmacological properties, including anti-osteoporotic, anti-inflammatory, anti-oxidative, and anti-tumor effects . Its ability to modulate multiple signaling pathways makes it a versatile compound for various therapeutic applications.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxychromen-7-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFUTUDDVRHMIZ-QPIFRKLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856108 | |
| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1013.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56692-02-5 | |
| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)




![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)






